molecular formula C18H29NO3 B8441561 Phenol, 4-dodecyl-2-nitro- CAS No. 16260-10-9

Phenol, 4-dodecyl-2-nitro-

Cat. No.: B8441561
CAS No.: 16260-10-9
M. Wt: 307.4 g/mol
InChI Key: JLMIEMZRYZSPFZ-UHFFFAOYSA-N
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Description

Phenol, 4-dodecyl-2-nitro- is a useful research compound. Its molecular formula is C18H29NO3 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

16260-10-9

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

4-dodecyl-2-nitrophenol

InChI

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(20)17(15-16)19(21)22/h13-15,20H,2-12H2,1H3

InChI Key

JLMIEMZRYZSPFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.5 g of the 4-dodecylphenol obtained in (1) above was dissolved in 25 ml of acetic acid and 12.6 ml of 30% aqueous nitric acid solution was dropwise added slowly to the resulting solution, and then the resulting mixture was subjected to reaction at about 10° C. for one hour. The reaction mixture was added to 35 g of ice water and the extraction with 35 ml of diethyl ether was conducted three times. The diethyl ether layer thus obtained was washed with 35 ml of 5% aqueous NaHCO3 solution, and then dried with MgSO4. Subsequently, the solvent was distilled off to obtain 5.93 g of 4-dodecyl-2-nitrophenol.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 310 g of acetic acid and 262 g (1 mole) of 4-dodecyl phenol maintained at 20° C. is slowly added with stirring 76 ml (1.2 moles) of HNO3 in 40 ml of water. After 30 minutes, ice water (800 ml) is added to the reaction vessel and the resulting mixture is extracted with methylene chloride. The methylene chloride phase is withdrawn and washed successively with water, an aqueous solution of NaHCO3 (5 percent) and water. The methylene chloride is then removed under vacuum to obtain the desired 2-nitro-4-dodecylphenol. A solution of 46 g (0.15 mole) of the nitrated phenol, 550 ml of absolute ethanol and 1.2 g of platinum oxide is maintained at 20° C. under 50 psi of hydrogen for 23 hours. The reaction mixture is filtered and then subjected to vacuum to remove solvent. Essentially quantitative yield of the desired 2-amino-4-dodecylphenol is recovered. A solution of 200 ml of acetone, 200 ml of water and 38.8 g (0.14 mole) of the amino phenol is stirred with 200 ml of a carbonate form (CO3=) quaternary ammonium styrene/divinyl benzene, ion exchange resin sold by The Dow Chemical Company under the trade name, Dowex® SBR, forty-nine ml (0.787 mole) of methyl iodide is added to the aforementioned solution through a dry ice condenser. After refluxing the reaction mixture with stirring for 20 hours, the mixture is filtered and excess methyl iodide is removed under vacuum. The resulting solution is contacted with the hydroxide form of the aforementioned ion exchange resin to provide the desired quaternary ammonium zwitterion.
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
262 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three

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